molecular formula C12H17NO2S B1428034 4-Phenylcyclohexane-1-sulfonamide CAS No. 1249783-96-7

4-Phenylcyclohexane-1-sulfonamide

Cat. No.: B1428034
CAS No.: 1249783-96-7
M. Wt: 239.34 g/mol
InChI Key: KFWBOBULEAFYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylcyclohexane-1-sulfonamide is an organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.33 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a phenyl-substituted cyclohexane ring. This compound is primarily used in research and has various applications in chemistry and biology.

Scientific Research Applications

4-Phenylcyclohexane-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

Target of Action

4-Phenylcyclohexane-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital nutrient for cell growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid. By mimicking PABA, the compound binds to the enzyme’s active site, preventing the enzyme from interacting with its natural substrate, PABA . This inhibition disrupts the synthesis of folic acid, which is crucial for the production of nucleic acids like DNA and RNA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. Since folic acid is necessary for the synthesis of nucleic acids, its deficiency can inhibit cell growth and replication .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The primary result of the action of this compound is the inhibition of cell growth and replication due to the disruption of folic acid synthesis . This makes it potentially useful as an antibacterial agent, as it can prevent the growth and proliferation of bacteria by disrupting a crucial metabolic pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, when used in large doses, sulfonamides may cause a strong allergic reaction . Therefore, the environment in which the compound is used, including the patient’s health status and the presence of other medications, can significantly impact its effectiveness and safety .

Future Directions

Sulfonamides, including 4-Phenylcyclohexane-1-sulfonamide, have potential for future research and development. They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They also exhibit antiviral properties and can be used to develop drugs against various viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylcyclohexane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of sulfonamides . The reaction conditions typically include mild temperatures and the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, minimizing waste generation and reducing the need for additional pre-functionalization and de-functionalization steps .

Chemical Reactions Analysis

Types of Reactions

4-Phenylcyclohexane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts to improve reaction rates .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound. These products have diverse applications in chemical synthesis and research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Phenylcyclohexane-1-sulfonamide include other sulfonamides such as:

Uniqueness

This compound is unique due to its specific structural features, including the phenyl-substituted cyclohexane ring.

Properties

IUPAC Name

4-phenylcyclohexane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWBOBULEAFYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylcyclohexane-1-sulfonamide
Reactant of Route 2
4-Phenylcyclohexane-1-sulfonamide
Reactant of Route 3
4-Phenylcyclohexane-1-sulfonamide
Reactant of Route 4
4-Phenylcyclohexane-1-sulfonamide
Reactant of Route 5
4-Phenylcyclohexane-1-sulfonamide
Reactant of Route 6
4-Phenylcyclohexane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.